Potent PI3Kα Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives Compared to Phenyl Replacement
The pyridyl group attached to the thiazolo[5,4-b]pyridine core is a key structural unit for PI3Kα inhibitory potency. In a structure-activity relationship (SAR) study of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, replacement of the pyridyl moiety with a phenyl group led to a significant decrease in PI3Kα inhibitory activity [1]. A representative derivative (compound 19a) containing the pyridyl group demonstrated an IC50 value of 3.6 nM against PI3K, whereas the phenyl analog showed a marked reduction in potency [1].
| Evidence Dimension | PI3Kα inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3.6 nM (for a representative pyridyl-substituted derivative, 19a) |
| Comparator Or Baseline | Phenyl-substituted thiazolo[5,4-b]pyridine derivative (significantly decreased activity, exact value not reported) |
| Quantified Difference | Significant decrease in activity upon replacement |
| Conditions | PI3K enzymatic assay |
Why This Matters
This data confirms that the specific substitution pattern on the thiazolo[5,4-b]pyridine core is critical for achieving high potency against PI3Kα, a key target in oncology.
- [1] Xia, L., Zhang, Y., Zhang, J., Lin, S., Zhang, K., Tian, H., Dong, Y., & Xu, H. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. https://doi.org/10.3390/molecules25204630 View Source
